molecular formula C17H17N3O3S B2676679 (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide CAS No. 2035019-04-4

(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide

Cat. No. B2676679
CAS RN: 2035019-04-4
M. Wt: 343.4
InChI Key: GMPQREDMOKCGPJ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has been studied for its effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide involves its inhibition of certain enzymes, such as phosphodiesterases and histone deacetylases. This inhibition leads to changes in the expression of certain genes and proteins, which can have a variety of effects on cellular processes. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide are diverse and depend on the specific cellular processes and enzymes that are affected. Some of the effects that have been observed include inhibition of cell proliferation, induction of apoptosis, and changes in the expression of certain genes and proteins. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide in lab experiments is its high potency and specificity for certain enzymes. This allows for precise manipulation of cellular processes and can lead to more accurate and reliable results. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments or applications.

Future Directions

There are several future directions for research on (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide. One area of research is in the development of more potent and specific inhibitors of certain enzymes, which could lead to more effective treatments for various diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on cellular processes. Finally, there is potential for the development of new therapeutic agents based on the structure of (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide, which could have a wide range of applications in medicine and biotechnology.
Conclusion:
(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide is a chemical compound that has shown promise in various areas of scientific research. Its high potency and specificity for certain enzymes make it a valuable tool for manipulating cellular processes and studying the effects of enzyme inhibition. While there are limitations to its use, further research on this compound and its derivatives could lead to new and effective treatments for a variety of diseases.

Synthesis Methods

The synthesis of (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide involves several steps. The first step involves the reaction of 3-(thiophen-2-yl)acrylic acid with pyrrolidine in the presence of a coupling agent. The resulting product is then reacted with picolinic acid in the presence of a dehydrating agent, such as thionyl chloride, to form the final product, (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide.

Scientific Research Applications

(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide has been studied for its potential applications in various fields of scientific research. One of the main areas of research has been in the field of cancer research, where this compound has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, this compound has been studied for its effects on the central nervous system and its potential use as a therapeutic agent for neurological disorders.

properties

IUPAC Name

4-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]pyrrolidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c18-17(22)15-10-12(5-7-19-15)23-13-6-8-20(11-13)16(21)4-3-14-2-1-9-24-14/h1-5,7,9-10,13H,6,8,11H2,(H2,18,22)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPQREDMOKCGPJ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide

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